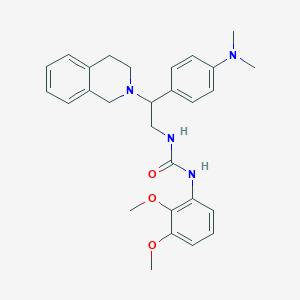

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-5-6-9-22(20)19-32)18-29-28(33)30-24-10-7-11-26(34-3)27(24)35-4/h5-15,25H,16-19H2,1-4H3,(H2,29,30,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIWICGMIXVYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves several steps. Typically, it starts with the synthesis of the dihydroisoquinoline core. This can be achieved through methods such as Pictet-Spengler cyclization, using appropriate aldehydes and amines. Subsequent functionalization and coupling reactions introduce the 4-(dimethylamino)phenyl and 2,3-dimethoxyphenyl groups. The final step involves urea formation, which can be carried out using isocyanates or carbodiimides under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimizations to improve yield and purity. Automation of the synthetic steps and the use of high-throughput screening techniques help in streamlining the production process. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo a variety of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can occur using reagents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitutions can take place, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles or electrophiles under suitable conditions

Major Products Formed

The reactions can lead to the formation of oxidized or reduced analogs, substituted derivatives, and potentially complex rearrangement products depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is used in studies exploring synthetic methods, reaction mechanisms, and structure-activity relationships.

Biology

Its biological activity makes it a candidate for biochemical assays and studies focusing on enzyme inhibition or receptor binding.

Medicine

Industry

In industry, this compound may be used in material science research, particularly in the development of new materials or coatings with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. This can involve binding to receptors, inhibiting enzymes, or modifying signaling pathways. The detailed mechanism often requires experimental validation through techniques like crystallography or molecular modeling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2-ethoxyphenyl)urea

- Key Difference : The urea’s aryl group is 2-ethoxyphenyl (C₂H₅O) vs. 2,3-dimethoxyphenyl (two OCH₃ groups) in the target compound.

- Impact: Polarity: Dimethoxy groups increase polarity and hydrogen-bonding capacity compared to ethoxy. Solubility: Higher polarity may improve aqueous solubility but reduce lipid membrane permeability.

Compound B : 1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea

- Key Differences: Core Structure: Quinoxaline (N-heterocycle) vs. dihydroisoquinoline. Substituents: Difluoromethyl and thioether groups vs. dimethylamino and methoxy groups.

- Impact :

- Electronic Effects : Fluorine’s electronegativity may enhance dipole interactions and metabolic stability.

- Synthetic Yield : Compound B’s synthesis achieved 93% yield, suggesting efficient methodology compared to unverified routes for the target compound.

Compound C : (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

- Key Differences: Core Structure: Triazine with morpholine substituents vs. dihydroisoquinoline. Substituents: 2,4-Difluorophenyl vs. 2,3-dimethoxyphenyl.

- Impact: Hydrophilicity: Morpholino groups improve solubility, while fluorine enhances bioavailability. Molecular Weight: Compound C (MW 498.4) is heavier than the target (est.

Q & A

Q. What are the typical synthesis routes and reaction conditions for preparing this compound?

The compound can be synthesized via urea-forming reactions, such as coupling isocyanate intermediates with amines. A common approach involves reacting substituted phenyl isocyanates with secondary amines (e.g., dihydroisoquinoline derivatives) in inert solvents (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize byproducts like HCl. Reaction optimization includes controlling stoichiometry, solvent polarity, and temperature gradients to maximize yield .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Advanced spectroscopic methods are critical:

- NMR (¹H/¹³C, 2D-COSY) for verifying substituent positions on aromatic rings and urea linkage.

- HPLC-MS for purity assessment and detecting trace byproducts.

- X-ray crystallography for resolving stereochemical ambiguities in the dihydroisoquinoline moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to institutional chemical hygiene plans, including:

- Fume hood use to minimize inhalation risks from fine powders.

- Compatibility testing for solvents (e.g., avoid strong oxidizers).

- Mandatory safety training with 100% proficiency in hazard exams prior to experimental work .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction parameters for scale-up?

Use statistical DoE to identify critical factors (e.g., temperature, catalyst loading, solvent ratio). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 60–120°C | 90°C |

| Solvent (DMF:H2O) | 3:1 to 1:3 (v/v) | 2:1 |

| Catalyst (Pd/C) | 1–5 mol% | 3 mol% |

| Response surface modeling (RSM) can predict interactions between variables, reducing trial-and-error iterations . |

Q. How should researchers address contradictions in bioactivity or stability data across studies?

- Cross-validation : Replicate experiments under standardized conditions (pH, humidity).

- Computational checks : Compare experimental results with density functional theory (DFT)-predicted stability profiles.

- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or environmental confounders (e.g., light exposure degrading the dimethylamino group) .

Q. What computational strategies enhance understanding of this compound’s reactivity?

Q. How does the compound’s stability vary under physiological or environmental conditions?

Conduct accelerated stability studies:

- Thermal stress : 40–80°C for 48 hours (monitor decomposition via TLC).

- Hydrolytic stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., urea linkage at pH >10).

- Photodegradation : Expose to UV-Vis light (300–800 nm) and analyze degradation products via LC-MS .

Q. What methodologies identify synergistic effects with co-administered compounds in drug discovery?

- Isobolographic analysis to quantify additive/synergistic interactions.

- Co-crystallization trials to study binding interactions with targets (e.g., kinase enzymes).

- Transcriptomic profiling (RNA-seq) to assess downstream pathway modulation .

Q. How can researchers validate predictive models for this compound’s pharmacokinetics?

- In vitro-in vivo correlation (IVIVC) : Compare Caco-2 permeability assays with rodent PK data.

- Physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or Simcyp.

- Metabolite identification using hepatocyte incubation and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.